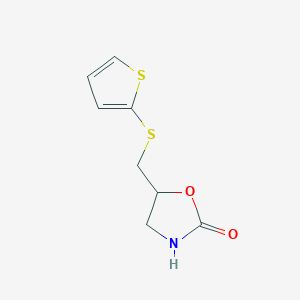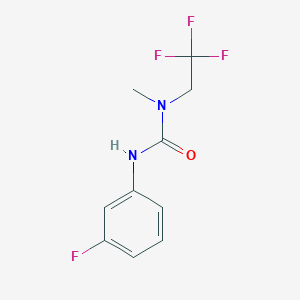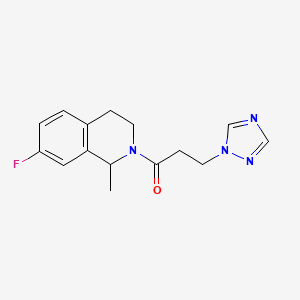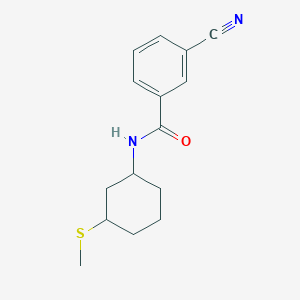
3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in various applications. This compound is classified as a benzamide derivative and has a molecular formula of C16H21N2OS. In
Mecanismo De Acción
The mechanism of action of 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inhibiting the activity of tubulin, a protein involved in cell division. This inhibition leads to the disruption of microtubule formation, which is essential for cell division. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In the field of neuroscience, studies have suggested that 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide exerts its neuroprotective effects by reducing oxidative stress in the brain. This compound has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In addition, this compound has been shown to reduce the expression of various proteins involved in cancer cell survival and metastasis.
In the field of neuroscience, this compound has been shown to reduce oxidative stress in the brain, which can lead to neuroprotection. This compound has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide in lab experiments is its high purity and high yield. This compound can be synthesized using a relatively simple and efficient method, which makes it a cost-effective option for research.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide. One direction is to further investigate its potential as an antitumor agent. Studies could focus on optimizing the synthesis method to improve the yield and purity of the compound, as well as investigating its effects on different types of cancer cells.
Another direction for research is to investigate the potential of this compound as a neuroprotective agent. Studies could focus on elucidating its mechanism of action in the brain, as well as investigating its effects on different neurological disorders.
Finally, future research could focus on developing new derivatives of 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide with improved solubility and bioavailability. These derivatives could be used to investigate new potential applications of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide involves the reaction of 3-methylthiophene-2-carboxylic acid with 1,3-cyclohexanedione in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with cyanogen bromide to form the final compound. This synthesis method has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide has been extensively studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where this compound has been shown to possess antitumor activity. Studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Another potential application of this compound is in the field of neuroscience. Studies have shown that 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide has neuroprotective effects and can reduce oxidative stress in the brain. This compound has also been shown to improve cognitive function and memory in animal models.
Propiedades
IUPAC Name |
3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-19-14-7-3-6-13(9-14)17-15(18)12-5-2-4-11(8-12)10-16/h2,4-5,8,13-14H,3,6-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUQGLFTKQJWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC(C1)NC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)
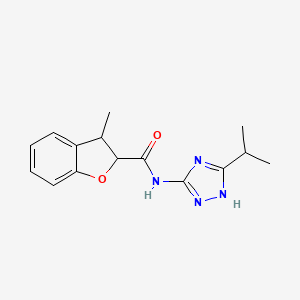
![3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)
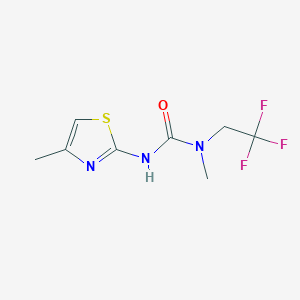
![3-[(1-Cyclopropyltetrazol-5-yl)methylsulfanyl]-1-(3-fluorophenyl)piperidin-2-one](/img/structure/B7594367.png)
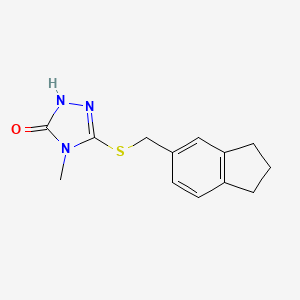
![N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7594381.png)
